4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
Description
Chemical Structure and Properties 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound with a trifluoroethyl group at position 1, a carboxamide (-CONH2) at position 3, and an amino (-NH2) group at position 4. Its molecular formula is C6H6F3N4O, with a molecular weight of 227.13 g/mol.
Properties
IUPAC Name |
4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)2-13-1-3(10)4(12-13)5(11)14/h1H,2,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACGURYDBCHUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Amination: The amino group can be introduced through amination reactions using suitable amine sources.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoroethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Variations in Pyrazole Derivatives
Key Compounds and Structural Features
Critical Comparisons
Trifluoroethyl vs. Fluoroethyl Substituents
- The target’s trifluoroethyl group (CF3CH2-) provides greater electronegativity and lipophilicity than the 2-fluoroethyl group in the morpholinylethyl analog (). This enhances membrane permeability but may reduce water solubility. The morpholine group in the latter improves solubility via tertiary amine protonation, highlighting a trade-off between lipophilicity and bioavailability .
Carboxamide Modifications Replacing the carboxamide’s -NH2 with a furylmethyl group () introduces a heteroaromatic ring, enabling π-π stacking with target proteins.
Complexity vs. Simplicity Derivatives like Example 62 () incorporate fused chromenone and thiophene systems, increasing molecular weight (>450 Da) and complexity. While such structures may improve target affinity, they risk poor bioavailability and synthetic challenges compared to the simpler, more drug-like target compound .
Sulfonamide vs. Trifluoroethyl Compound 4h () uses a 4-aminosulfonylphenyl group at position 1, which improves solubility but introduces steric bulk. The trifluoroethyl group in the target compound avoids this bulk while maintaining metabolic resistance via C-F bonds .
Fluorination and Pharmacokinetic Impact
- Fluorophenyl Comparison : The p-fluorophenyl group in compound 4h () leverages halogen bonding for target interactions but lacks the trifluoroethyl’s steric and electronic benefits .
Biological Activity
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₈F₃N₃O |
| Molecular Weight | 191.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1791389-33-7 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects in various cancer cell lines. The incorporation of the trifluoroethyl group enhances the lipophilicity and biological activity of the compound, potentially improving its interaction with cellular targets.
A notable study demonstrated that pyrazole derivatives exhibited better cytotoxicity against FaDu hypopharyngeal tumor cells compared to reference drugs like bleomycin. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells, suggesting a promising avenue for further research into this compound's anticancer potential .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, such as IKKb, which plays a crucial role in NF-κB activation .
- Interaction with Receptors : The presence of the trifluoroethyl group may enhance binding affinity to specific receptors involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole ring and the introduction of functional groups significantly impact the biological activity of these compounds. The trifluoroethyl group is particularly noteworthy for enhancing potency against various biological targets.
Comparative Analysis
The following table summarizes the biological activity of various pyrazole derivatives compared to this compound:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| This compound | 0.088 - 0.150 | Significant cytotoxicity in FaDu cells |
| Bleomycin | 0.200 | Reference drug for comparison |
| Other Pyrazole Derivative A | 0.120 | Moderate activity against breast cancer cells |
| Other Pyrazole Derivative B | 0.300 | Less effective than the trifluoroethyl derivative |
Case Studies
A case study focusing on the application of pyrazole derivatives in cancer therapy highlighted the effectiveness of structural modifications in enhancing drug efficacy. In this study, researchers synthesized several analogs and tested their effects on tumor growth in vivo. Results showed that compounds with fluorinated substituents had improved pharmacokinetic profiles and better therapeutic indices .
Q & A
Q. What are the common synthetic routes for 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions. A general approach includes:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or cyanoacrylates under reflux conditions to form the pyrazole core. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives in ethanol at 80°C for 6–12 hours .
- Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group via alkylation using trifluoroethyl halides or sulfonates. Optimized conditions include using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at 60–80°C .
- Amidation : Converting ester intermediates to carboxamides using ammonia or amines in methanol/THF .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazole ring, trifluoroethyl group (δ ~3.8–4.2 ppm for -CH₂CF₃), and amide protons (δ ~6.5–7.5 ppm) .
- FT-IR : Identifies the amide C=O stretch (~1650 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹) .
- HPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 252.08) .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound’s trifluoroethyl and carboxamide groups make it a candidate for:
- Enzyme Inhibition : Targeting kinases or proteases via hydrogen bonding with the amide group .
- Anticancer Research : Screening in vitro against cancer cell lines (e.g., MCF-7, A549) using MTT assays .
- Structural Analog Development : Serving as a scaffold for derivatives with enhanced pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction yields be optimized during trifluoroethylation?
Critical parameters include:
- Solvent Selection : DMF or THF improves solubility of intermediates .
- Catalysis : Adding KI (10 mol%) accelerates halogen exchange in alkylation reactions .
- Stoichiometry : A 1.2:1 molar ratio of trifluoroethyl bromide to pyrazole precursor reduces side products .
- Monitoring : TLC (hexane/ethyl acetate 3:1) tracks reaction progress; recrystallization from ethanol/water enhances purity .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hours) .
- Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
- Orthogonal Validation : Confirm enzyme inhibition (IC₅₀) with cellular viability assays (e.g., apoptosis via flow cytometry) .
Q. What computational methods are used to predict the compound’s binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR kinase). The trifluoroethyl group’s hydrophobicity may occupy hydrophobic pockets .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing RMSD and ligand-protein hydrogen bonds .
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Replace the trifluoroethyl group with -CH₂CF₂H or -CH₂CCl₃ to study steric/electronic effects .
- Amide Substitutions : Test methyl, benzyl, or heteroaryl amides for improved bioavailability .
- Biological Testing : Compare IC₅₀ values across derivatives in enzyme assays and logP measurements to correlate activity with lipophilicity .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results?
Potential reasons include:
- Cell Line Sensitivity : Variability in membrane permeability (e.g., P-gp overexpression in resistant lines) .
- Metabolic Stability : Differences in liver microsome activity (e.g., human vs. murine CYP450 isoforms) .
- Compound Degradation : Assess stability in PBS or cell media via LC-MS to rule out hydrolysis of the amide bond .
Methodological Recommendations
Q. What in vitro models are suitable for pharmacokinetic profiling?
- Caco-2 Monolayers : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
- Microsomal Stability : Incubate with NADPH-fortified liver microsomes; half-life >30 mins suggests favorable metabolic stability .
- Plasma Protein Binding : Use ultrafiltration-LC/MS to measure free fraction (>5% is desirable) .
Q. How to troubleshoot low yields in amidation reactions?
- Activation Strategy : Use HOBt/EDC coupling instead of direct ammonolysis to avoid side reactions .
- Temperature Control : Maintain 0–5°C during amine addition to prevent racemization .
- Workup : Extract unreacted starting materials with ethyl acetate; purify via silica gel chromatography (CH₂Cl₂/MeOH 9:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
